molecular formula C6H15ClN2O B555572 2-Amino-4-methylpentanamide hydrochloride CAS No. 10466-60-1

2-Amino-4-methylpentanamide hydrochloride

Cat. No.: B555572
CAS No.: 10466-60-1
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentanamide hydrochloride is a chemical compound that is commonly used in medical, environmental, and industrial research. It is a white crystalline powder that is soluble in water and has a molecular weight of 177.64 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpentanamide hydrochloride typically involves the reaction of leucine with ammonia and hydrochloric acidThe final step involves the deprotection of the amino group to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amino or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and amines.

Scientific Research Applications

2-Amino-4-methylpentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. As a leucine derivative, it influences the secretion of anabolic hormones and the supply of fuel during exercise. It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentanamide: The non-hydrochloride form of the compound.

    Leucinamide: Another derivative of leucine with similar properties.

    2-Amino-4-methylpentanoic acid: A related compound with a carboxylic acid group instead of an amide group.

Uniqueness

2-Amino-4-methylpentanamide hydrochloride is unique due to its specific structure and properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts. Additionally, its specific interactions with biological molecules make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-60-1, 80970-09-8, 10466-61-2
Record name Pentanamide, 2-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 2-amino-4-methylpentanamide hydrochloride
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